N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride
Overview
Description
N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target noradrenergic systems in the brain .
Biochemical Pathways
Similar compounds have been found to affect the noradrenergic system in the brain .
Pharmacokinetics
Related compounds have been shown to have poor pharmacokinetics due to the formation of metabolites by n-dealkylation . Strategies such as deuteration of the methyl groups at metabolically active sites have been reported to improve the pharmacokinetics of these compounds .
Result of Action
Related compounds have been shown to destroy noradrenergic nerve terminals, leading to a rapid and long-lasting loss of noradrenaline .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride. For instance, drug substances are susceptible to degradation on exposure to different environmental factors such as high humidity and temperature . The degradation is also triggered by chemical reactions such as oxidation, reduction, hydrolysis, and racemization .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-11(5-6-12)9(13)8-3-2-4-10-7-8;/h8,10,12H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDYIUXZESLHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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